

# 2-Chloro-2'-deoxy-6-O-methylinosine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Chloro-2'-deoxy-6-O-methylinosine

**Cat. No.:** B3322488

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## An In-depth Technical Guide to 2-Chloro-2'-deoxy-6-O-methylinosine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Chloro-2'-deoxy-6-O-methylinosine** is a synthetic purine nucleoside analog. This document provides a comprehensive overview of its chemical structure, and available properties, and outlines its potential applications in biomedical research. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and identifies areas where further research is required.

## Chemical Structure and Properties

**2-Chloro-2'-deoxy-6-O-methylinosine** is a modified purine nucleoside characterized by a chlorine atom at the 2-position of the purine ring, a deoxyribose sugar moiety, and a methyl group at the 6-position of the purine base.

Chemical Structure:

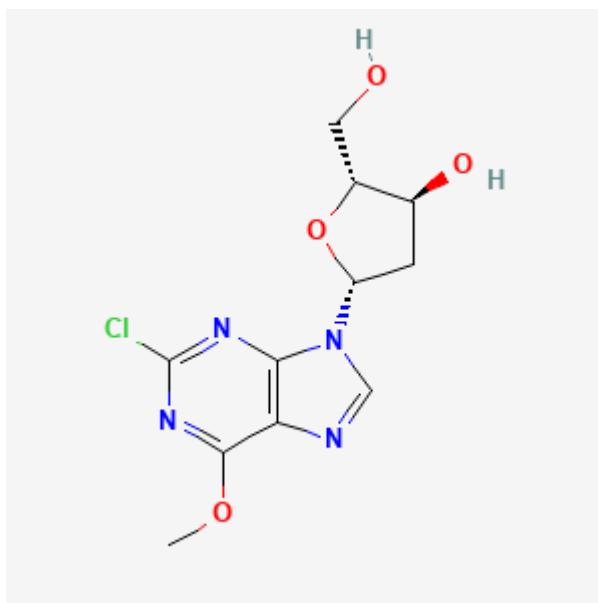


Image Source: PubChem CID 11779590

Table 1: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClN <sub>4</sub> O <sub>4</sub>	--INVALID-LINK--
Molecular Weight	300.70 g/mol	--INVALID-LINK--
IUPAC Name	(2R,3S,5R)-5-(2-chloro-6-methoxy-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol	--INVALID-LINK--
CAS Number	146196-07-8	--INVALID-LINK--
SMILES	COC1=NC(Cl)=NC2=C1N=CN 2[C@H]3C--INVALID-LINK-- CO">C@HO	--INVALID-LINK--
Physical State	Solid (predicted)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

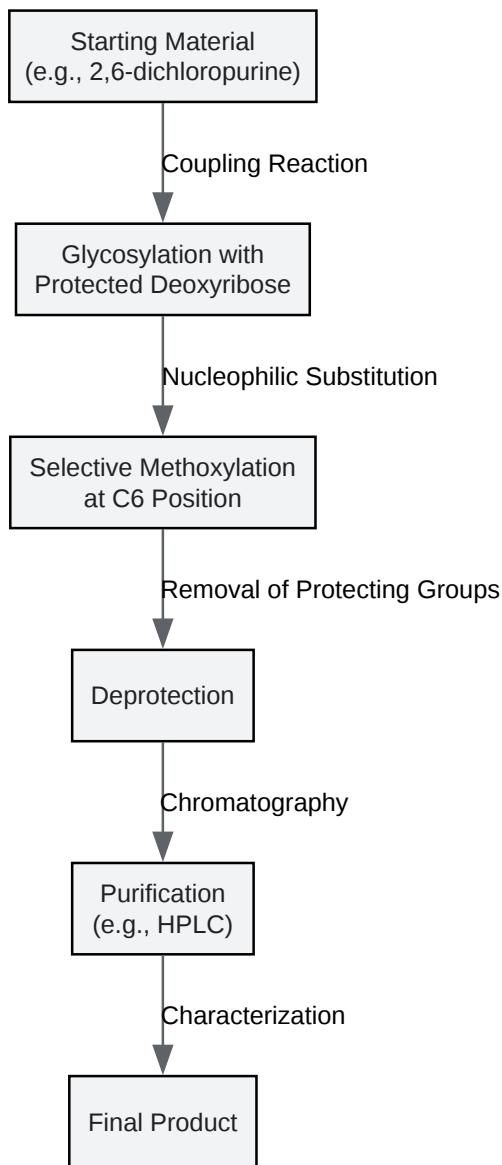
Note: Experimental physicochemical data such as melting point, boiling point, and specific solubility are not readily available in the reviewed literature. The physical state is predicted based on the properties of similar nucleoside analogs.

## Synthesis and Purification

Detailed, step-by-step experimental protocols for the synthesis and purification of **2-Chloro-2'-deoxy-6-O-methylinosine** are not explicitly available in the public domain. However, the synthesis of similar nucleoside analogs typically involves a multi-step process.

Hypothetical Synthesis Workflow:

## Hypothetical Synthesis Workflow for 2-Chloro-2'-deoxy-6-O-methylinosine

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Caption: A generalized, hypothetical workflow for the synthesis of **2-Chloro-2'-deoxy-6-O-methylinosine**.

Experimental Protocol (General Outline):

A definitive, validated protocol for the synthesis of **2-Chloro-2'-deoxy-6-O-methylinosine** could not be located. A general approach would likely involve:

- Glycosylation: Coupling of a protected 2-deoxyribose derivative with a suitable purine precursor, such as 2,6-dichloropurine.
- Selective Methylation: Introduction of the methoxy group at the 6-position of the purine ring. This step is crucial for achieving the desired substitution pattern.
- Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.
- Purification: Purification of the crude product is essential to remove starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) is a common method for the purification of nucleoside analogs. A typical protocol would involve a reversed-phase column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.

## Spectral Data

Specific  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for **2-Chloro-2'-deoxy-6-O-methylinosine** are not available in the surveyed literature. For definitive structural confirmation and purity assessment, the following analyses would be required.

Table 2: Required Analytical Data for Characterization

Analysis	Expected Information
<sup>1</sup> H NMR	Chemical shifts and coupling constants for protons on the purine ring, deoxyribose sugar, and methyl group.
<sup>13</sup> C NMR	Chemical shifts for all carbon atoms in the molecule.
Mass Spectrometry	Precise mass-to-charge ratio of the molecular ion to confirm the elemental composition. Fragmentation patterns can provide further structural information.
HPLC	Retention time and peak purity under defined conditions.

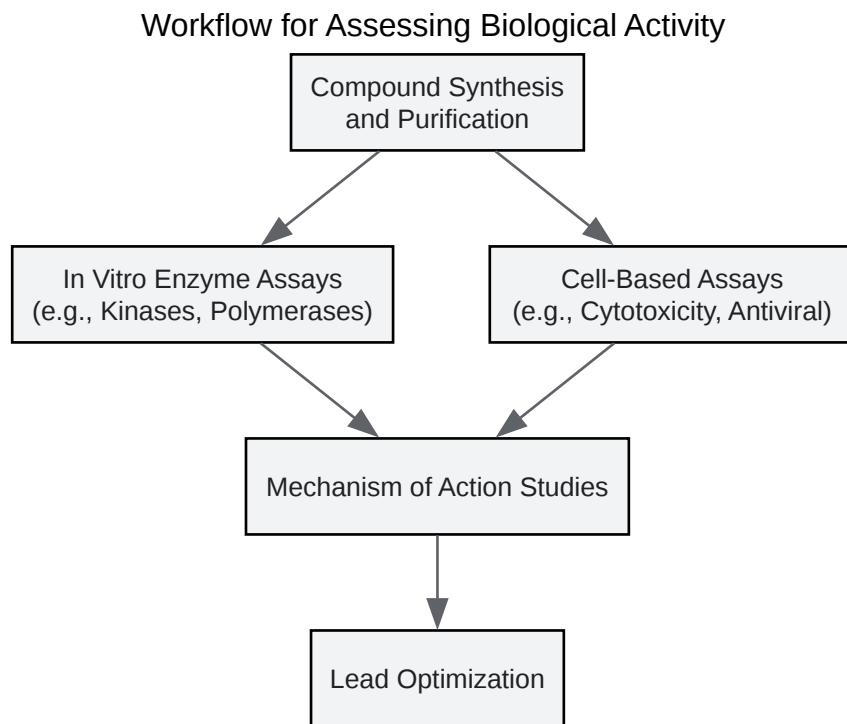
## Biological Activity and Applications

**2-Chloro-2'-deoxy-6-O-methylinosine** is suggested to be a tool for studying nucleotide metabolism and RNA modification.<sup>[1]</sup> As a hypoxanthine analog, its biological effects may be related to pathways involving purine metabolism.

Potential Research Applications:

- RNA Structure and Function: This compound could be incorporated into synthetic RNA strands to study the effects of this specific modification on RNA folding, stability, and interaction with RNA-binding proteins.
- Enzyme Inhibition Studies: It could be tested as a potential inhibitor of enzymes involved in purine metabolism, such as kinases or phosphorylases.
- Drug Development Lead: As a modified nucleoside, it could serve as a starting point for the development of novel therapeutic agents, particularly in antiviral or anticancer research, although no specific activity has been reported.

Experimental Workflow for Investigating Biological Activity:



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Caption: A general workflow for the initial biological evaluation of a novel nucleoside analog.

Signaling Pathways:

There is currently no published evidence directly linking **2-Chloro-2'-deoxy-6-O-methylinosine** to the modulation of specific signaling pathways. Research in this area would be necessary to elucidate its mechanism of action at the cellular level.

## Conclusion and Future Directions

**2-Chloro-2'-deoxy-6-O-methylinosine** is a purine nucleoside analog with potential applications in the study of RNA biology and as a scaffold for drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, a validated synthesis protocol, comprehensive spectral data, and its specific biological activities. Future research should focus on:

- Developing and publishing a robust and reproducible synthesis and purification protocol.
- Complete characterization using modern analytical techniques (NMR, MS, etc.).
- Screening for biological activity in various in vitro and cell-based assays to identify potential therapeutic applications.
- Investigating its effects on cellular signaling pathways to understand its mechanism of action.

This foundational work is necessary to unlock the full potential of **2-Chloro-2'-deoxy-6-O-methylinosine** as a tool for researchers and a potential lead for drug development professionals.

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## References

- 1. 2-Chloro-2'-deoxy-6-O-methylinosine - CD BioGlyco [bioglyco.com]
- To cite this document: BenchChem. [2-Chloro-2'-deoxy-6-O-methylinosine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3322488#2-chloro-2-deoxy-6-o-methylinosine-chemical-structure-and-properties>

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